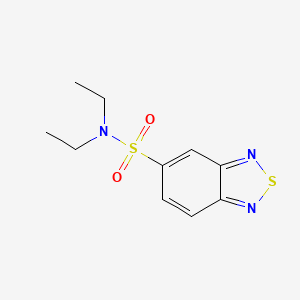
1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine, also known as MeOPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant interest in the scientific community due to its potential therapeutic applications. MeOPP has been found to possess a wide range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects.
Mécanisme D'action
The exact mechanism of action of 1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. 1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine has also been found to modulate the activity of the GABAergic and glutamatergic systems.
Biochemical and Physiological Effects:
1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine has been found to possess a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. 1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine has also been found to modulate the activity of the GABAergic and glutamatergic systems, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine is also stable under normal laboratory conditions. However, it has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders. Another direction is to explore its mechanism of action in more detail. Additionally, the development of new analogs of 1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine with improved pharmacological properties could also be a promising area of research.
In conclusion, 1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. It possesses a wide range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects. 1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders. Further research is needed to fully understand its mechanism of action and to develop new analogs with improved pharmacological properties.
Méthodes De Synthèse
1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine can be synthesized by the reaction of 1-(3-methoxybenzoyl)piperazine with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields 1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine as a white crystalline solid.
Applications De Recherche Scientifique
1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to possess antipsychotic, anxiolytic, and antidepressant effects. 1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
Propriétés
IUPAC Name |
(3-methoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-17-8-6-16(7-9-17)20-10-12-21(13-11-20)19(22)15-4-3-5-18(14-15)24-2/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGHFIIEXZLHNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5701872.png)
![1-({3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5701873.png)
![1-(2-chlorobenzyl)-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5701882.png)
![ethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5701884.png)
![4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B5701888.png)


![ethyl 3-[(4-tert-butylbenzoyl)amino]benzoate](/img/structure/B5701907.png)
![N-1,3-benzodioxol-5-yl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5701915.png)

![3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5701930.png)
![ethyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5701942.png)

![1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B5701950.png)